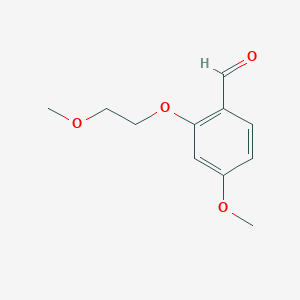![molecular formula C15H22N4O3S B2495323 1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034457-05-9](/img/structure/B2495323.png)
1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a chemical compound that belongs to the class of ureas with potential applications in various fields due to its unique chemical structure. The presence of the 1,3,4-thiadiazole moiety often contributes to bioactivity, making these compounds of interest in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of compounds similar to 1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea involves reactions between different precursors, such as amines and isocyanates, under specific conditions to form the urea scaffold. The process often requires careful selection of starting materials and reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis and crystal structure of related thiadiazolyl ureas have been explored through reactions involving amino-thiadiazoles and isocyanates, providing insights into the synthetic pathways that could be applied to similar compounds (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by single-crystal X-ray diffraction, NMR, MS, and IR techniques. These methods reveal the planar nature of the urea scaffold, intramolecular hydrogen bonding, and other structural features such as π–π stacking interactions, which are crucial for understanding the compound's properties and potential interactions with biological targets or materials. The structural analysis contributes to a deeper understanding of the compound's chemical behavior and potential applications (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea and its derivatives often involves interactions with nucleophiles and electrophiles, due to the presence of reactive functional groups. These reactions can lead to a wide range of products, showcasing the compound's versatility in synthesis and modification for various applications. The formation of dimers through intermolecular hydrogen bonds is a notable property, influencing solubility and biological activity (Xin-jian Song et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Novel Cyclic Dipeptidyl Ureas : Research demonstrated the synthesis of a new class of cyclic dipeptidyl ureas, highlighting the utility of urea derivatives in constructing complex molecular architectures with potential biochemical applications (Sañudo et al., 2006).
Crystal Structure Determination : Studies on urea derivatives have led to detailed crystal structure analyses, providing insights into molecular configurations and interactions that could inform the design of new materials and drugs (Xin, 2006).
Steric and Electronic Effects in Catalysis : Investigations into the steric and electronic effects of urea derivatives on catalytic processes have yielded valuable data for the development of more efficient and selective catalysts (Adam et al., 1999).
Biological Activity
Fungicidal Activities : Some urea derivatives exhibit significant fungicidal activities, suggesting their potential in developing new agrochemicals (Song et al., 2008).
Cytokinin-like Activity : Urea derivatives are also explored for their cytokinin-like activity, impacting plant growth and development, which could have implications for agriculture and horticulture (Ricci & Bertoletti, 2009).
Antioxidant and Antimicrobial Properties
Antioxidant Determination : Research into coumarin-substituted heterocyclic compounds, including urea derivatives, has shown promising antioxidant activities, indicating potential health benefits (Abd-Almonuim et al., 2020).
Antimicrobial Activity : Studies have also identified the antimicrobial properties of certain urea derivatives, suggesting their application in medical and pharmaceutical products to combat microbial infections (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-18-13-9-8-12(10-14(13)19(2)23(18,21)22)17-15(20)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBOAPIVGBAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3CCCCC3)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)
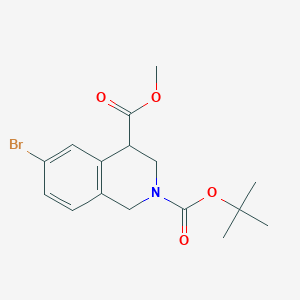

![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)
![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
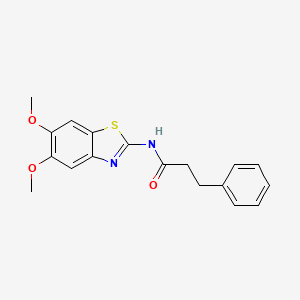
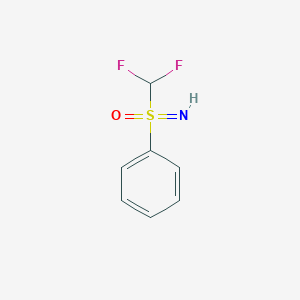
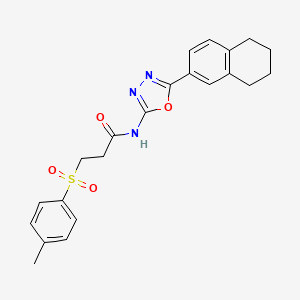
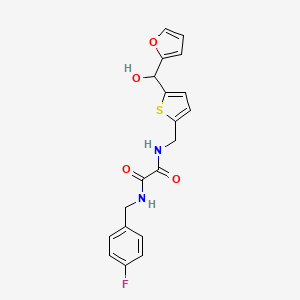
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
